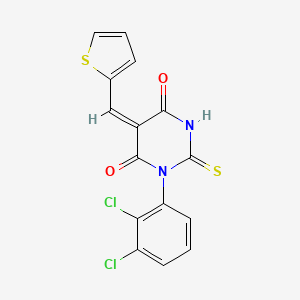![molecular formula C16H22N4O2S B5224394 N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTP belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes involved in the breakdown of proteins.
Wissenschaftliche Forschungsanwendungen
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been studied extensively for its potential applications in drug discovery and development. Protease inhibitors like N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide have been shown to have therapeutic potential in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been tested as a potential inhibitor of the protease enzyme responsible for the replication of the hepatitis C virus, and has shown promising results in vitro. Additionally, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been investigated as a potential treatment for Alzheimer's disease, as protease inhibitors have been shown to reduce the accumulation of amyloid beta peptide in the brain, a hallmark of the disease.
Wirkmechanismus
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide works by binding to the active site of the protease enzyme and inhibiting its activity. Protease enzymes are involved in a variety of biological processes, including protein degradation, blood clotting, and viral replication. By inhibiting the activity of these enzymes, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide can disrupt these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have a variety of biochemical and physiological effects in vitro. In addition to its potential as a protease inhibitor, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have antioxidant and anti-inflammatory properties. These effects may be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders, which are often associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide. One area of interest is the development of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide as a potential treatment for viral infections such as hepatitis C. Additionally, further research is needed to investigate the potential therapeutic benefits of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the development of new synthesis methods for N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide could potentially improve the yield and purity of the compound, making it more accessible for research purposes.
Synthesemethoden
The synthesis of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide involves several steps, including the reaction of 3-butoxyaniline with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is typically around 50-60%, and the purity can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
Eigenschaften
IUPAC Name |
N-(3-butoxyphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-4-9-22-14-7-5-6-13(11-14)18-15(21)8-10-23-16-19-17-12-20(16)2/h5-7,11-12H,3-4,8-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBZMLGPVNALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4-piperidinol](/img/structure/B5224318.png)

![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)
![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5224344.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)
![4-tert-butyl-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5224356.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5224357.png)

![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![5-(2,6-dimethoxyphenyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5224395.png)